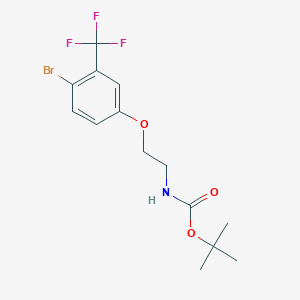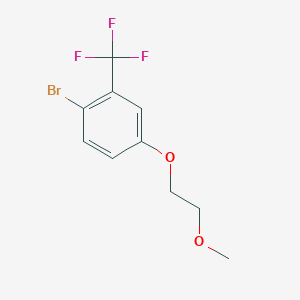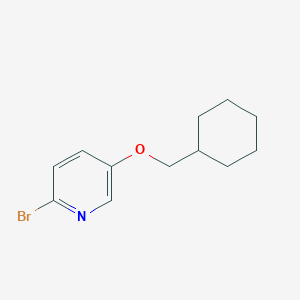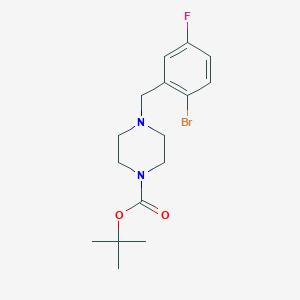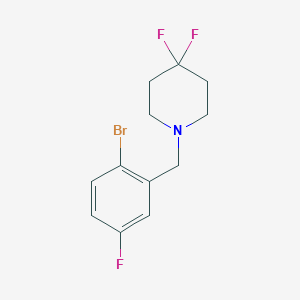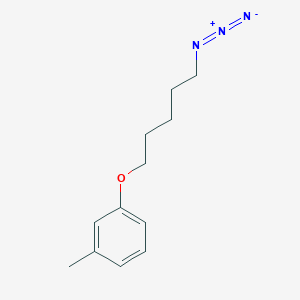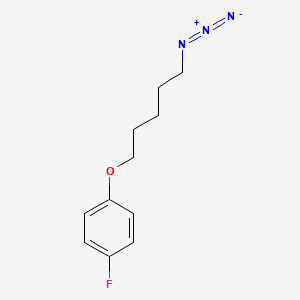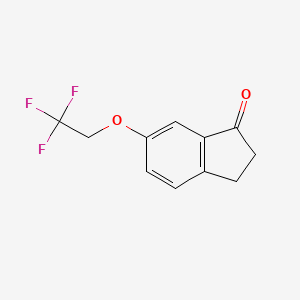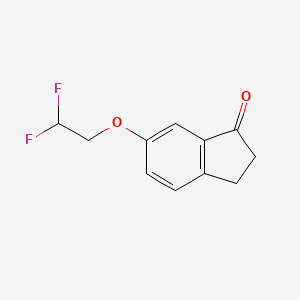
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine
概要
説明
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine is a useful research compound. Its molecular formula is C12H22N2OSi and its molecular weight is 238.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Chemistry:
- It's used in the asymmetric synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities, which are vital intermediates for further synthetic transformations (Tang, Volkman, & Ellman, 2001).
- Hypervalent (tert-Butylperoxy)iodanes, which may be derived from similar structures, can oxidize benzyl and allyl ethers to esters at room temperature, offering a convenient alternative for reductive deprotection (Ochiai et al., 1996).
- In the realm of organometallics, it's used in the hydroalumination and hydrogallation of related compounds, leading to the formation of molecular capsules and enabling C-C bond activation (Uhl et al., 2010).
Materials Science and Polymer Technology:
- Novel unsymmetric polyimides with di-tert-butyl side groups derived from such compounds show high glass transition temperatures and excellent solubility, making them promising for electronics, electronics packaging, and pharmaceuticals (Chern, Tsai, & Wang, 2009).
- Polyimides containing tert-butyl groups exhibit excellent solubility and are suitable for applications requiring high thermal and optical properties (Lu et al., 2013).
- Ortho-linked polyamides derived from 4-tert-butylcatechol (a related structure) are used for creating transparent, flexible, and tough films with high glass transition temperatures (Hsiao, Yang, & Chen, 2000).
Pharmaceutical and Sensing Applications:
- Azoaniline-based compounds related to 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine efficiently detect copper and fluoride ions with excellent sensitivity and selectivity, indicating potential for use in environmental monitoring and healthcare (Gupta, Balamurugan, & Lee, 2015).
Electronics and Optoelectronics:
- Novel fluorinated polyimides derived from related compounds exhibit good solubility, lower color intensity, dielectric constant, and moisture absorption, suggesting potential in electronic applications (Yang, Su, & Chiang, 2006).
- New platinum(II) complexes with emissions in the yellow to red spectrum, derived from similar structures, show high quantum yield and potential for use in organic light-emitting diodes (OLEDs) (Zhang et al., 2016).
特性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDEVCXATUSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

